molecular formula C7H10O B010431 4,4-Dimethyl-2-cyclopenten-1-one CAS No. 22748-16-9

4,4-Dimethyl-2-cyclopenten-1-one

Cat. No. B010431
CAS RN: 22748-16-9
M. Wt: 110.15 g/mol
InChI Key: YVFVCSCZJJGBAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethyl-2-cyclopenten-1-one involves various methods, including the photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes leading to efficient synthesis processes. For example, intramolecular photocycloadditions and photo-ene reactions are crucial for producing specific analogues and derivatives of cyclopentenones (Seto et al., 1984).

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-cyclopenten-1-one derivatives has been characterized by various techniques, including IR, NMR, Elemental analysis, and X-ray crystallography. These studies provide insights into the crystal structure, bonding, and stereochemistry of the compound, enhancing understanding of its chemical behavior (Shi et al., 2002).

Chemical Reactions and Properties

4,4-Dimethyl-2-cyclopenten-1-one undergoes a range of chemical reactions, including cycloisomerization catalyzed by palladium complexes, highlighting its reactivity and the formation of various cyclopentene derivatives. These reactions are pivotal for exploring its potential in synthetic organic chemistry (Goj & Widenhoefer, 2001).

Scientific Research Applications

  • Synthesis for Photochemical Studies and Vitamin B12 :

    • It serves as a convenient substrate for photochemical studies and the synthesis of vitamin B12 (Magnus & Nobbs, 1980).
  • Intermediates in Organic Synthesis :

    • It is used in the efficient synthesis of tricyclo decanones, which are potential intermediates for pseudoguaiane ring (Seto et al., 1984).
    • It serves as a product in metal-catalyzed reactions, particularly with palladium acting as a catalyst (Pauley, Anderson, & Hudlický, 2003).
    • It is involved in the synthesis of novel cyclopentenones with potential applications in organic chemistry (Marjani et al., 2009).
    • It is a key component in photoaddition reactions leading to the formation of oxetanes (Giao Vo Thi & Margaretha, 1976).
  • Methods in Organic Chemistry :

  • Electrochemistry :

  • Fragrance Ingredient :

  • Involvement in Kraft Pulping :

    • It is formed from polysaccharides during the kraft pulping of pine wood (Niemelä, 1988).
  • Cyclopentene Annulation :

    • It is used in cyclopentene annulation onto α,β-unsaturated ketones (Iwasawa et al., 2002).
  • Oxidative Carbomethoxylation :

  • Reactivity Studies :

properties

IUPAC Name

4,4-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFVCSCZJJGBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177287
Record name 4,4-Dimethyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-cyclopenten-1-one

CAS RN

22748-16-9
Record name 4,4-Dimethyl-2-cyclopenten-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022748169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-cyclopenten-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
147
Citations
S Kawamura, H Yamakoshi… - The Journal of Organic …, 1996 - ACS Publications
In order to understand the relative directing effects of the substituent steric and electronic effects on the cleavage of the primary ozonides, ozonolyses of a series of cyclohexene and …
Number of citations: 24 pubs.acs.org
T Wakui, Y Otsuji, E Imoto - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
The reactions of 2-substituted 2-bromodimedones with various bases were studied. The behavior of the dimedones changed with the base and substituent attached to the dimedones. …
Number of citations: 10 www.journal.csj.jp
D Pauley, F Anderson, T Hudlicky - Organic Syntheses, 2003 - Wiley Online Library
Dimethyl‐2‐cyclopenten‐1‐one intermediate: 165.1 g (1.29 mol) 2, 2‐dimethyl‐4‐oxopentanal product: 4, 4‐dimethyl‐2‐cyclopenten‐1‐one
Number of citations: 0 onlinelibrary.wiley.com
T Nakayachi, E Yasumoto, K Nakano… - Anticancer …, 2004 - ar.iiarjournals.org
A series of simple α, β-unsaturated carbonyl compounds (1-26) was characterized for their cytotoxic profiles against oral human normal and tumor cells. Several cycloalkenones showed …
Number of citations: 53 ar.iiarjournals.org
T Imanishi, F Ninbari, M Yamashita… - Chemical and …, 1986 - jstage.jst.go.jp
(2).?) The hydrocarbon is also related structurally to the naturally occurring tricyclo 6.3. 0.0 “rºlundecanes, eg i socomene (3),*) silphinene (4),*) and senoxydene (5), 3) and has been …
Number of citations: 19 www.jstage.jst.go.jp
T Tanaka, M Kawase, S Tani - Life sciences, 2003 - Elsevier
A variety of α,β-unsaturated ketones were evaluated for their effect on the jack bean urease. Of 35 compounds tested, 2-cyclohepten-1-one (1), 2-cyclohexen-1-one (2), 2-cyclopenten-1-…
Number of citations: 170 www.sciencedirect.com
GA Russell, RL Blankespoor… - Journal of the …, 1975 - ACS Publications
The synthesis of conjugated unsaturated 1, 2-semidiones in four-, five-, and six-membered rings has been investigated. Reaction of 5-acetoxy-4, 4-dimethyl-2-cyclopenten-1-one and a …
Number of citations: 2 pubs.acs.org
JJ Lee - Applied Chemistry for Engineering, 2008 - koreascience.kr
Hemicellulose, consisteing of pentose as xylose and mannose, is usable as high octane fuels and heavy oil additives if depolymerized to monomer unit. In this study, thermochemical …
Number of citations: 6 koreascience.kr
H Sakagami, M Kawase, H Wakabayashi, T Kurihara - Autophagy, 2007 - Taylor & Francis
Surveying about 1000 compounds, we found that several low molecular weight α,β-unsaturated ketones induced non-apoptotic cell death characterized by the formation of …
Number of citations: 31 www.tandfonline.com
今西武, 仁張総子, 山下正行, 岩田宙造 - Chemical and Pharmaceutical …, 1986 - jlc.jst.go.jp
(±)-Pentalenene, the least oxidized triquinane sesquiterpene, was totally synthesized starting from 4, 4-dimethyl-2-cyclopenten-1-one via a regioselective C 2 -C 8 bond opening of the …
Number of citations: 4 jlc.jst.go.jp

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